molecular formula C10H14N4O3 B13379233 N'-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide

N'-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide

Cat. No.: B13379233
M. Wt: 238.24 g/mol
InChI Key: MUGKFNMEUSQIGS-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinecarboximidamide group, which is linked to a methoxyphenoxyethylidene moiety. The compound’s molecular formula is C10H14N4O2, and it has a molecular weight of 222.24 g/mol .

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-hydroxy-2-[(E)-2-(4-methoxyphenoxy)ethylideneamino]guanidine

InChI

InChI=1S/C10H14N4O3/c1-16-8-2-4-9(5-3-8)17-7-6-12-13-10(11)14-15/h2-6,15H,7H2,1H3,(H3,11,13,14)/b12-6+

InChI Key

MUGKFNMEUSQIGS-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC/C=N/N=C(\N)/NO

Canonical SMILES

COC1=CC=C(C=C1)OCC=NN=C(N)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with 4-methoxyphenoxyacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, ranging from room temperature to slightly elevated temperatures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted phenoxyethylidene derivatives .

Scientific Research Applications

N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its hydrazinecarboximidamide group is believed to play a crucial role in binding to target proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide is unique due to its specific methoxyphenoxyethylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.